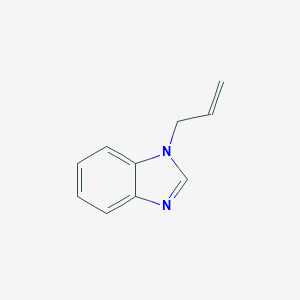

1-Allylbenzimidazole

描述

Structure

3D Structure

属性

CAS 编号 |

19018-22-5 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.2 g/mol |

IUPAC 名称 |

1-prop-2-enylbenzimidazole |

InChI |

InChI=1S/C10H10N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2 |

InChI 键 |

PVNRLJJDLALBGG-UHFFFAOYSA-N |

SMILES |

C=CCN1C=NC2=CC=CC=C21 |

规范 SMILES |

C=CCN1C=NC2=CC=CC=C21 |

同义词 |

1H-Benzimidazole,1-(2-propenyl)-(9CI) |

产品来源 |

United States |

Synthetic Methodologies for 1 Allylbenzimidazole

Conventional N-Alkylation Strategies

The most common and direct route to 1-allylbenzimidazole involves the N-alkylation of the parent benzimidazole (B57391) ring. This strategy is predicated on the nucleophilicity of the nitrogen atoms in the imidazole (B134444) moiety.

The archetypal synthesis of this compound is achieved by reacting benzimidazole with an allyl halide, most commonly allyl bromide. This reaction is a classic example of nucleophilic substitution. The process typically involves the deprotonation of the benzimidazole N-H group by a base to form a benzimidazolide (B1237168) anion, which then acts as a nucleophile, attacking the electrophilic allyl halide. doi.org

A general procedure involves adding a base like sodium hydride (NaH) to a solution of benzimidazole in a suitable solvent, such as tetrahydrofuran (B95107) (THF). doi.org The mixture is stirred to allow for the formation of the sodium salt of benzimidazole. Subsequently, allyl bromide is introduced, often dropwise, and the reaction is allowed to proceed, sometimes with heating, for a period ranging from several hours to days to ensure completion. doi.orgrsc.org The final product is then isolated and purified, typically through extraction and column chromatography. rsc.org

The efficiency of the N-alkylation reaction is highly dependent on the chosen conditions and reagents. Research has focused on optimizing these parameters to improve yields, reduce reaction times, and simplify procedures. Key variables include the choice of base, solvent, and the application of energy sources like microwaves. nih.govucla.edubeilstein-journals.org

The use of sodium dodecyl sulphate (SDS) in an aqueous basic medium has been shown to enhance the reaction rate by mitigating the solubility issues of the substrates. lookchem.com This method can provide high yields in shorter reaction times. For reactive alkyl halides like allyl bromide, the reaction can proceed at room temperature, while less reactive halides may require heating to around 55-60°C. lookchem.com

Microwave-assisted synthesis has emerged as a significant improvement over conventional heating. nih.govrsc.org It dramatically reduces reaction times from hours to minutes and often leads to higher yields. rsc.org For instance, N-alkylation reactions that take 6-12 hours with conventional reflux can be completed in 10-15 minutes under microwave irradiation, with yields increasing by 6 to 17%. nih.govrsc.org

Below is a table summarizing various conditions reported for the N-alkylation of benzimidazole.

| Base | Solvent | Conditions | Time | Yield (%) | Reference |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 60 °C | 48 h | Not specified | rsc.org |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 60 °C | 24 h | Not specified | doi.org |

| Not Specified | Not Specified | Microwave Irradiation | 10-15 min | 46-98% | nih.govrsc.org |

| Not Specified | Not Specified | Conventional Heating | 6-12 h | 35-86% | nih.govrsc.org |

| Sodium Hydroxide (NaOH) | Water with SDS | 55-60 °C | Short | High | lookchem.com |

Novel and Advanced Synthetic Approaches

Beyond conventional methods, new strategies are being developed that prioritize efficiency, atom economy, and environmental sustainability.

One-pot synthesis represents an advanced strategy that improves efficiency by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. For benzimidazole derivatives, one-pot reductive cyclocondensation is a powerful technique. pcbiochemres.compcbiochemres.com This approach typically starts with precursors like 2-nitroanilines, which undergo reduction to form an in-situ o-phenylenediamine (B120857) intermediate. This intermediate then condenses with an aldehyde to form the benzimidazole ring. pcbiochemres.compcbiochemres.com

A notable example utilizes zinc dust and sodium bisulfite (NaHSO₃) in water at 100°C to facilitate the reductive cyclocondensation of 2-nitroanilines with aldehydes. pcbiochemres.compcbiochemres.com While this specific protocol is demonstrated for 2-substituted benzimidazoles, the principle can be adapted for N-substituted variants by integrating an N-alkylation step. Such one-pot processes are highly valued for their operational simplicity, high atom economy, and use of readily available starting materials. pcbiochemres.com

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org Several principles of green chemistry are applicable to the synthesis of this compound.

Use of Greener Solvents: A major focus is replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). semanticscholar.org The synthesis of benzimidazole derivatives in an aqueous medium, as seen in some reductive cyclocondensation methods, is a prime example of this principle in action. pcbiochemres.compcbiochemres.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.org Developing catalytic versions of N-alkylation reactions aligns with green chemistry goals.

Energy Efficiency: Microwave-assisted synthesis is a key green technology. nih.gov By significantly reducing reaction times, it lowers energy consumption compared to traditional heating methods. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org One-pot syntheses often exhibit high atom economy by minimizing the number of steps and reagents. pcbiochemres.com

Regiochemical Control in N-Allylation Reactions

A significant challenge in the N-alkylation of unsymmetrically substituted benzimidazoles is controlling the regioselectivity. The benzimidazole ring contains two non-equivalent nitrogen atoms, and alkylation can occur at either position, potentially leading to a mixture of regioisomers. nih.govmit.edu The relatively similar electronic properties of the two nitrogen atoms make selective functionalization difficult without significant steric differences between them. nih.govmit.edu

To address this, advanced catalytic methods have been developed. Iridium-catalyzed N-allylation of benzimidazoles with allylic carbonates, for instance, has been shown to proceed with high yields and excellent regioselectivity, favoring the branched product. nih.gov Similarly, palladium-based catalysts have been employed to achieve regiocontrolled synthesis of N-substituted benzimidazoles. nih.govmit.edu These catalytic systems can discern between the two nitrogen atoms, directing the allyl group to a specific position and avoiding the formation of isomeric mixtures. In some cases, borinic acid catalysts have also been used for the regioselective N-alkylation of azoles, providing a pathway to the more sterically hindered isomer, which is often the minor product in conventional syntheses. acs.org

Chemical Reactivity and Transformation Mechanisms of 1 Allylbenzimidazole

Transition Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation is a powerful strategy for forming carbon-carbon bonds directly from ubiquitous C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling methods. youtube.comnih.gov 1-Allylbenzimidazole has proven to be a key player in this field, especially in reactions catalyzed by rhodium. nih.govresearchgate.net

Researchers have developed a rhodium-catalyzed C(sp²)–H propenylation using this compound as a novel allylating agent. nih.gov This transformation achieves the ortho-alkenylation of various aryl compounds with high regio- and stereoselectivity, yielding exclusively trans-propenylated products. nih.govx-mol.net The reaction is notable for its use of this compound as a congener for allylamine (B125299), a class of compounds less explored as electrophiles due to the high bond dissociation energy of the C-N bond. researchgate.net

A representative reaction is the coupling of 2-phenylpyridine (B120327) with this compound, catalyzed by a rhodium complex, to yield the trans-propenylated product. The reaction conditions are typically oxidant-free. researchgate.net

Table 1: Rhodium-Catalyzed trans-Propenylation of 2-Phenylpyridine

| Entry | Catalyst | Additive | Solvent | Yield (%) | Ref |

| 1 | [Cp*RhCl₂]₂ | LiClO₄ | 1,4-Dioxane | 74 | researchgate.netresearchgate.net |

Reaction conditions: 2-phenylpyridine (0.1 mmol), this compound (0.3 mmol), catalyst (5 mol %), additive (0.2 mmol), solvent (1.0 mL), 120 °C, 12 h.

Detailed mechanistic studies have been conducted to elucidate the reaction pathway. nih.govx-mol.net These investigations, which include control experiments, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) studies, have led to the isolation and characterization of key rhodacycle intermediates. researchgate.netresearchgate.netchemrxiv.org The proposed mechanism begins with the C-H bond metalation of the aryl substrate (e.g., 2-phenylpyridine) with the active Rh(III) catalyst to form a five-membered rhodacycle intermediate. researchgate.net Subsequent coordination of this compound and migratory insertion of the allyl group leads to a seven-membered rhodacycle. This intermediate then undergoes a β-hydride elimination and a 1,3-hydride shift, which isomerizes the double bond. researchgate.net Finally, reductive elimination releases the trans-alkenylated product and regenerates the active rhodium species.

Crucially, key rhodacycle intermediates have been successfully isolated and characterized, providing strong evidence for the proposed catalytic cycle. researchgate.netresearchgate.netchemrxiv.org

Table 2: Characterization of Rhodacycle Intermediates

| Intermediate | Substrate | Characterization Methods | Key Findings | Ref |

| Int-1 | 2-(p-tolyl)pyridine | NMR, HRMS | Synthesized in 70% yield from the substrate and [Cp*RhCl₂]₂. | researchgate.net |

| Int-2 | 6-phenylpurine | NMR, HRMS, X-ray Crystallography | Confirmed the five-membered rhodacycle structure. | researchgate.netresearchgate.net |

The success of these C-H activation reactions relies heavily on the presence of a directing group on the aryl substrate, which coordinates to the metal center and positions it for selective C-H cleavage at the ortho position. nycu.edu.twnih.gov In the context of the reactions involving this compound, various directing groups such as pyridyl and purinyl moieties have been shown to be effective. researchgate.netresearchgate.net

The benzimidazole (B57391) unit of this compound itself plays a crucial role. It is proposed that the N3 atom of the benzimidazole ring coordinates to the rhodium center, facilitating the subsequent C-N bond cleavage and transfer of the allyl group. researchgate.netresearchgate.net This coordination to the rigid benzimidazole unit is considered a key factor for the distinctive reactivity observed. researchgate.netchemrxiv.org The directing group on the coupling partner (e.g., the nitrogen on a pyridine (B92270) ring) is essential for the initial regioselective C-H activation that forms the rhodacycle intermediate. researchgate.netnycu.edu.tw

Rhodium-Catalyzed Stereoselective C(sp2)–H Propenylation

C-N Bond Cleavage Reactions

While C-N bonds are thermodynamically stable and their cleavage is challenging, this compound has been successfully employed in reactions that proceed via the scission of its allylic C-N bond. researchgate.netacs.orgorganic-chemistry.org This capability expands its utility beyond a simple allyl source to that of a multicomponent synthon.

A significant application of C-N bond cleavage in this compound is the rhodium-catalyzed synthesis of 2-methylindoles. acs.orgfigshare.com This transformation is an oxidative C–H/N–H dehydrogenative [3+2] annulation between anilines and this compound. researchgate.netacs.org In this reaction, this compound serves as a two-carbon (2C) synthon for the construction of the indole (B1671886) scaffold. figshare.comresearchgate.net

Table 3: Scope of Rhodium-Catalyzed Synthesis of 2-Methylindoles

| Entry | Aniline (B41778) Derivative | Product Yield (%) | Ref |

| 1 | Aniline | 85 | acs.org |

| 2 | 4-Methylaniline | 82 | acs.org |

| 3 | 4-Methoxyaniline | 78 | acs.org |

| 4 | 4-Fluoroaniline | 75 | acs.org |

| 5 | 4-Chloroaniline | 72 | acs.org |

General conditions: Aniline derivative (0.2 mmol), this compound (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2.0 equiv), DCE, 100 °C, 12 h.

Formation of N-Heterocyclic Carbene (NHC) Precursors

Synthesis of N-Allylbenzimidazolium Salts

N-Allylbenzimidazole serves as a key starting material for the synthesis of N-allylbenzimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). usm.mynih.gov The synthesis typically involves the quaternization of the N-3 position of the this compound ring. nih.govlew.ro

A general method for preparing these salts is the reaction of monoalkylated benzimidazoles with various alkyl or benzyl (B1604629) halides. nih.gov For example, this compound can be reacted with halides such as butyl bromide, benzyl bromide, or menthyloxymethyl chloride in a solvent like toluene (B28343) under reflux conditions. nih.gov This straightforward N-functionalization leads to the formation of 1-allyl-3-alkyl/benzyl-benzimidazolium salts in high yields. nih.gov These salts are often stable in both solid and solution forms and can be purified by recrystallization. nih.gov

The synthesis of various N-allyl substituted imidazolium (B1220033) and benzimidazolium salts has been reported, highlighting the versatility of this approach. lew.roulakbim.gov.trresearchgate.net These salts are crucial intermediates in the generation of NHCs and their subsequent metal complexes. researchgate.netbeilstein-journals.org

Chemical Transformations Leading to Carbene Formation

N-Allylbenzimidazolium salts are readily converted into their corresponding N-heterocyclic carbenes (NHCs) through deprotonation of the acidic proton at the C2 position of the benzimidazolium ring. nih.govscripps.edu This process is typically achieved by treatment with a suitable base. mdpi.com The resulting NHCs are potent σ-donating ligands that form strong bonds with a wide array of transition metals. scripps.edu

The formation of the NHC can be confirmed by spectroscopic methods. For instance, in the ¹H NMR spectrum, the disappearance of the downfield signal corresponding to the acidic C2-H proton indicates successful deprotonation. mdpi.com In the ¹³C NMR spectrum, the C2 carbon signal experiences a significant downfield shift upon coordination to a metal center, confirming the formation of the metal-NHC complex. mdpi.com

The stability and electronic properties of the resulting NHC can be tuned by modifying the substituents on the nitrogen atoms of the benzimidazole ring. scripps.edu N-allyl substituted NHCs have been used to synthesize various metal complexes, including those of silver(I) and palladium(II), which have applications in catalysis and materials science. researchgate.netbeilstein-journals.org

Other Functionalization Reactions of the Allyl Moiety

The allyl group in this compound provides a reactive handle for various functionalization reactions beyond its role in annulation. vulcanchem.comsnnu.edu.cn These reactions allow for the introduction of diverse chemical functionalities, expanding the synthetic utility of the this compound scaffold.

One common transformation is the oxidation of the allyl double bond. A one-pot method for the oxidative cleavage of N-allyl groups has been described, which proceeds under near-neutral pH conditions. organic-chemistry.org This process involves hydroxylation of the allyl group, followed by periodate-mediated scission of the resulting vicinal diol. organic-chemistry.org This method offers a mild alternative to traditional deallylation procedures. organic-chemistry.org

The allyl group can also participate in catalytic allylic C-H functionalization reactions. snnu.edu.cnrsc.org For example, palladium(II)-catalyzed allylic C-H alkylation allows for the formation of new C(sp³)–C(sp³) bonds directly from the C-H bonds of the allyl group. nih.gov These reactions provide a direct and atom-economical route to more complex molecules. snnu.edu.cn The development of rhodium(III)-catalyzed intermolecular C(sp³)–H amination of alkenes further illustrates the potential for functionalizing the allylic position. snnu.edu.cn

Chemical Modifications at the Benzimidazole Ring

The benzimidazole ring of this compound is also amenable to chemical modification, allowing for the synthesis of a wide range of derivatives. Electrophilic substitution reactions can be used to introduce various functional groups onto the benzene (B151609) portion of the benzimidazole core.

Furthermore, the nitrogen atoms of the benzimidazole ring can be further functionalized. As previously discussed in the context of NHC precursor synthesis, the N-3 position can be readily alkylated or arylated to form benzimidazolium salts. nih.govrsc.org This quaternization is a key step in the generation of N-heterocyclic carbenes. nih.gov

The synthesis of hybrid molecules containing the benzimidazole scaffold is another area of interest. lew.ro For example, hybrid salts incorporating both pyridine and benzimidazole moieties have been synthesized through a multi-step process involving N-acylation, N-alkylation, and quaternization. lew.ro These modifications allow for the fine-tuning of the electronic and steric properties of the this compound molecule for various applications.

Derivatives and Structural Analogs of 1 Allylbenzimidazole

N-Substituted Benzimidazole (B57391) Derivatives

The substitution at the nitrogen atoms of the benzimidazole core, particularly with allyl groups, has been a focal point of synthetic efforts. This includes the formation of quaternary salts and the introduction of organometallic moieties.

Synthesis and Characterization of N-Allyl-N'-Alkylbenzimidazolium Salts

The quaternization of N-substituted benzimidazoles is a common method for creating benzimidazolium salts. researchgate.net The synthesis of N-allyl-N'-alkylbenzimidazolium salts typically involves a two-step process. First, benzimidazole is N-alkylated using an alkyl halide in the presence of a base. nih.gov The resulting N-alkylbenzimidazole is then further reacted with an allyl halide, such as allyl bromide or chloride, to yield the asymmetrically substituted N-allyl-N'-alkylbenzimidazolium salt. researchgate.netnih.gov Refluxing in a suitable solvent like toluene (B28343) is often employed for the second step. nih.gov

These salts are stable in both solid and solution forms and can be purified by recrystallization from solvents like ethanol (B145695). nih.gov Characterization is routinely performed using spectroscopic methods including FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net For instance, in a study, three new benzimidazole derivative molecules, including 1-allyl-3-(3-chlorobenzyl)-5,6-dimethylbenzimidazolium chloride, were synthesized and fully characterized using these techniques. researchgate.net Single-crystal X-ray diffraction is also used to definitively establish the molecular structures. nih.gov

Table 1: Examples of Synthesized N-Allyl-N'-Alkylbenzimidazolium Salts

| Compound Name | Starting N-Substituted Benzimidazole | Alkylating/Allylating Agent | Reference |

| 1-Allyl-3-(3-chlorobenzyl)-5,6-dimethylbenzimidazolium chloride | 5,6-Dimethylbenzimidazole | 3-Chlorobenzyl chloride, then Allyl chloride | researchgate.net |

| N-allyl substituted xylyl-linked imidazolium (B1220033) salts | N-allyl-imidazole | Xylyl dihalide | researchgate.net |

| 1,3-Dialkylbenzimidazolium salts | Benzimidazole | Alkyl halides, then another alkyl halide | nih.gov |

This table is generated based on descriptions of general synthetic pathways and specific examples mentioned in the literature.

Incorporation of Silyl- and Germyl-Substituted Allyl Moieties

The introduction of silicon (silyl) and germanium (germyl) groups into the structure of 1-allylbenzimidazole derivatives has been explored to modify their chemical properties. One approach involves the synthesis of 2-[5-trialkylsilyl-2-furyl(thienyl)]benzimidazoles or their germyl (B1233479) analogs. academie-sciences.fr These are prepared by reacting 1,2-phenylenediamine with the corresponding silicon- or germanium-containing aldehydes. researchgate.netacademie-sciences.fr

These N-unsubstituted benzimidazoles can then be N-allylated. For example, 2-(5-Trimethylgermyl-2-furyl)-N-allylbenzimidazole was synthesized by heating the corresponding N-unsubstituted benzimidazole with an allyl halide. academie-sciences.fr This demonstrates that the allyl group can be introduced after the formation of the silyl- or germyl-substituted benzimidazole core.

Another strategy involves synthesizing silyl-substituted benzimidazolium salts by reacting 1-(dimethylvinylsilyl)methylbenzimidazole with various alkyl halides. researchgate.net While this places the silyl (B83357) group on a different substituent, it highlights the compatibility of the benzimidazole nucleus with organosilicon chemistry.

Table 2: Characterization Data for a Germyl-Substituted N-Allylbenzimidazole

| Compound | Formula | M.p. (°C) | ¹H NMR (δ ppm, selected signals) | Reference |

| 2-(5-Trimethylgermyl-2-furyl)-N-allylbenzimidazole | C₁₇H₂₀N₂GeO | 98–100 | 0.47 (s, 9H, GeMe₃), 5.00–5.11 (m, 3H, NCH₂), 6.02–6.11 (m, 1H, =CH) | academie-sciences.fr |

This table contains data extracted from a specific study on germyl-substituted benzimidazoles.

Benzimidazole Ring-Substituted 1-Allyl Derivatives

Modifying the benzene (B151609) portion of the benzimidazole ring allows for fine-tuning of the molecule's properties. This is typically achieved by starting with a substituted o-phenylenediamine (B120857).

Synthesis of Halo-, Alkyl-, and Aryl-Substituted Analogs

The synthesis of 1-allylbenzimidazoles with substituents on the benzimidazole ring generally follows established condensation reactions. The process often starts with a substituted o-phenylenediamine (e.g., 4-methyl-o-phenylenediamine or 4-chloro-o-phenylenediamine) which is condensed with an appropriate aldehyde or carboxylic acid. rsc.orgdiva-portal.org This forms the C-2 and ring-substituted benzimidazole core.

The introduction of the N-1 allyl group is then accomplished via N-alkylation with an allyl halide, such as allyl bromide, often in the presence of a base. rsc.orgdiva-portal.org For example, 2,5-disubstituted benzimidazole derivatives can be prepared and subsequently N-allylated. rsc.org Similarly, the synthesis of 1-allyl-2-amino-1H-benzimidazole involves the N-alkylation of 2-aminobenzimidazole (B67599). researchgate.net The addition of hydrogen bromide to this compound has also been studied, leading to 1-(2-bromopropyl) derivatives. researchgate.net The synthesis of unnatural α-alkyl- and α-aryl-substituted derivatives can also be achieved through various coupling reactions. rsc.org

Table 3: Synthetic Approaches for Ring-Substituted 1-Allylbenzimidazoles

| Ring Substituent | General Method | Starting Materials Example | Resulting Intermediate Example | Reference |

| Alkyl (e.g., -CH₃) | Condensation followed by N-allylation | 4-Methyl-o-phenylenediamine, Aldehyde | 5-Methyl-2-substituted-1H-benzimidazole | rsc.orgdiva-portal.org |

| Halo (e.g., -Cl) | Condensation followed by N-allylation | 4-Chloro-o-phenylenediamine, Aldehyde | 5-Chloro-2-substituted-1H-benzimidazole | rsc.org |

| Amino (-NH₂) | N-allylation of a pre-formed aminobenzimidazole | 2-Aminobenzimidazole, Allyl halide | 1-Allyl-2-aminobenzimidazole | researchgate.net |

This table summarizes general synthetic strategies derived from the literature.

Bis-Benzimidazole Frameworks Incorporating Allyl Linkages

Bis-benzimidazole compounds, which feature two benzimidazole units within a single molecule, have been synthesized with allyl groups serving as either substituents or linkers. These larger frameworks offer more complex three-dimensional structures.

The synthesis of these molecules can be achieved through several routes. One method involves the N-alkylation of a pre-formed bis-benzimidazole scaffold with an allyl halide. For instance, a bis(N-methyl-2-benzimidazolyl)-benzyl amine was subjected to a double N-allylation using allyl bromide to produce bis-(N-allyl-1H-benzoimidazol-2-yl-methyl)-benzylamine. rsc.org

Another approach involves using a linking agent that reacts with two benzimidazole units. For example, N-alkylated bis-benzimidazolium salts have been prepared by reacting N-propylbenzimidazole with xylyl dihalides (e.g., 1,4-bis(bromomethyl)benzene), followed by anion exchange. scispace.com While this example uses propyl groups, the methodology is applicable for allyl-substituted benzimidazoles. Similarly, bis-benzimidazole N-alkyl derivatives have been synthesized by reacting a bis-benzimidazole with 1,2-dichloroethane. innovareacademics.in The design of novel bis-benzimidazole structures is an active area of research. zenodo.org

Coordination Chemistry of 1 Allylbenzimidazole and Its Derivatives

N-Coordination Modes of Benzimidazole (B57391) Ligands to Metal Centers

In N-substituted benzimidazoles such as 1-allylbenzimidazole, the primary coordination site is the sp²-hybridized imine nitrogen atom at the N3 position. This nitrogen atom possesses a lone pair of electrons that readily donates to a Lewis acidic metal center, forming a stable metal-ligand σ-bond. nih.gov This is the most common binding mode observed in the vast majority of metal complexes with N1-substituted benzimidazole derivatives. unex.es

Upon complexation, the electronic environment of the benzimidazole ring is altered, which can be observed through various spectroscopic techniques. For instance, in Fourier-transform infrared (FT-IR) spectroscopy, the stretching vibration of the C=N bond within the imidazole (B134444) ring typically shifts to a different frequency, confirming the involvement of the N3 nitrogen in coordination with the metal ion. nih.govnih.govnih.gov In complexes where the ligand is monodentate, it coordinates solely through this imine nitrogen. unex.es However, the presence of the allyl group on the N1 nitrogen introduces the possibility of multidentate coordination, contingent on the metal's coordination preference, steric factors, and electronic properties. acs.orgresearchgate.net

The allyl group is known in organometallic chemistry to exhibit variable hapticity, most commonly binding in either a monohapto (η¹, sigma-allyl) or a trihapto (η³, pi-allyl) fashion. wikipedia.org An η¹-allyl ligand acts as a one-electron X-type donor, forming a simple M-C σ-bond. wikipedia.org In contrast, an η³-allyl ligand involves the delocalized π-system across all three carbon atoms coordinating to the metal center and acts as a three-electron LX-type donor. wikipedia.org

The coordination behavior of the allyl group in this compound complexes is not always predictable and depends heavily on the specific metal center and reaction conditions. In many documented cases involving related tridentate benzimidazole ligands featuring an N-allyl group, the allyl moiety remains pendant and does not coordinate to the metal center. researchgate.net This results in the ligand acting as a simple N-donor, with the allyl group being sterically or electronically disfavored from binding.

However, coordination of the allyl group has been observed in certain systems. For example, in iridium(I) complexes derived from N-allyl-substituted benzimidazol-2-ylidene ligands, the allyl group has been shown to coordinate to the metal center in an η² fashion, where only the C=C double bond interacts with the metal. acs.org While distinct from the classic η¹ or η³ modes, this demonstrates the capability of the allyl substituent to participate directly in the metal's primary coordination sphere. The preference for a specific hapticity (η¹, η², η³, or no coordination) is often governed by the 18-electron rule, where the metal complex adopts the geometry and coordination mode that best satisfies electronic stability. wikipedia.org

Synthesis and Structural Characterization of Metal-Allylbenzimidazole Complexes

The synthesis and characterization of metal complexes containing this compound provide fundamental insights into their structural and electronic properties. Transition metals such as cobalt and zinc are commonly used to explore the coordination chemistry of N-heterocyclic ligands.

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. unex.esnih.gov For instance, zinc(II) complexes can be prepared by reacting this compound with a zinc salt, such as zinc chloride (ZnCl₂), in an ethanol (B145695) solution. The mixture is often stirred for several hours, sometimes with gentle heating, to facilitate the reaction. nih.govajol.info The resulting complex often precipitates from the solution upon cooling or after partial evaporation of the solvent and can be isolated by filtration, washed, and dried. nih.govajol.info

A general synthetic scheme for a zinc(II) complex is as follows: this compound + ZnCl₂ --(Ethanol, Stir)--> [Zn(this compound)₂Cl₂]

Similarly, cobalt(II) complexes can be synthesized by mixing a solution of the ligand in a solvent like dichloromethane (B109758) with a solution of a cobalt(II) salt, such as cobalt chloride (CoCl₂) or cobalt bromide (CoBr₂). unex.es Slow evaporation of the solvent often yields crystals suitable for X-ray diffraction. unex.es The stoichiometry of the final complex (e.g., metal-to-ligand ratio) can be influenced by the molar ratios of the starting materials. rsc.org

Spectroscopic and crystallographic methods are essential for elucidating the structure and coordination environment of metal-allylbenzimidazole complexes.

Spectroscopic Analysis: FT-IR spectroscopy is a key tool for confirming coordination. The shift in the C=N stretching frequency of the benzimidazole ring is a primary indicator of M-N bond formation. nih.gov The table below summarizes typical vibrational frequency shifts observed upon complexation of benzimidazole-type ligands.

| Vibration Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Reference |

| ν(C=N) of Imidazole | ~1627-1600 | Shifted to higher or lower frequency | nih.gov |

| ν(C=C) of Benzene (B151609) | ~1483-1390 | Shifted to higher or lower frequency | nih.gov |

| New Band (M-N) | - | ~500-400 | nih.gov |

Crystallographic Analysis: Single-crystal X-ray diffraction provides definitive information on the coordination geometry, bond lengths, and bond angles. For example, a cobalt(II) complex with a related benzimidazole derivative, [CoCl₂(BzTn)₂], was found to have a distorted tetrahedral geometry, with the cobalt ion coordinated to two nitrogen atoms from the benzimidazole ligands and two chloride ions. unex.es In contrast, zinc(II) complexes with tridentate N-allylbenzimidazole-based ligands have been shown to adopt a five-coordinate geometry. researchgate.net

The following table presents representative crystallographic data for Co(II) and Zn(II) complexes with related benzimidazole ligands, illustrating typical coordination environments.

| Parameter | [CoCl₂(BzTn)₂] unex.es | [Zn(L)Cl₂] researchgate.net |

| Metal Ion | Co(II) | Zn(II) |

| Coordination Number | 4 | 5 |

| Geometry | Distorted Tetrahedral | Distorted Trigonal Bipyramidal |

| M-N Bond Length (Å) | Co-N1 = 2.023(2) | Zn-N(imidazole) = 2.080(2) |

| N-M-N Angle (°) | N1-Co-N1A = 106.60(12) | N(amine)-Zn-N(imidazole) = 77.26(8) |

| Cl-M-Cl Angle (°) | Cl1-Co-Cl2 = 113.18(3) | Cl1-Zn-Cl2 = 116.59(3) |

Data for [CoCl₂(BzTn)₂] is for a related 2-aminobenzimidazole (B67599) derivative. Data for [Zn(L)Cl₂] is for a related tridentate ligand containing an N-allylbenzimidazole moiety.

The analysis of metal-ligand bond lengths and angles from crystallographic data provides insight into the nature and strength of the coordination interactions. In tetrahedral Co(II) complexes with benzimidazole ligands, the Co-N bond distances are typically around 2.02 Å. unex.es For five-coordinate Zn(II) complexes, the Zn-N(imidazole) bond lengths are slightly longer, in the range of 2.08 Å. researchgate.net These distances are characteristic of typical dative covalent bonds between a transition metal and a neutral nitrogen donor ligand. dalalinstitute.com

The angles around the metal center define the coordination polyhedron. In the distorted tetrahedral [CoCl₂(BzTn)₂] complex, the angles deviate from the ideal 109.5°, with N-Co-N and Cl-Co-Cl angles of approximately 106.6° and 113.2°, respectively, indicating steric influences from the bulky ligands. unex.es The geometry and bond parameters are crucial for understanding the stability and potential reactivity of the complexes.

N-Heterocyclic Carbene (NHC) Complexes Derived from this compound

N-heterocyclic carbenes (NHCs) are potent σ-donor ligands that form highly stable bonds with transition metals. scripps.edu NHCs derived from benzimidazole are synthesized from their corresponding benzimidazolium salt precursors. For this compound, quaternization of the N3 nitrogen with another allyl group yields the 1,3-diallylbenzimidazolium salt, the direct precursor to the corresponding NHC ligand.

The synthesis of the precursor salt can be achieved by reacting this compound with an allyl halide, such as allyl bromide: this compound + Allyl-Br → 1,3-diallylbenzimidazolium bromide

The resulting 1,3-diallylbenzimidazolium salt can then be used to generate NHC-metal complexes. A common method involves the reaction of the salt with a metal precursor in the presence of a base, or via a transmetallation reaction, often using a silver-NHC intermediate. arabjchem.orgmdpi.com For example, the reaction of 1,3-di(2-propenyl)benzimidazolium bromide with [Ir(μ-OMe)(cod)]₂ has been shown to afford the five-coordinate Iridium(I) complex, [IrBr(cod)(NHC)], where NHC is 1,3-di(2-propenyl)benzimidazol-2-ylidene and cod is 1,5-cyclooctadiene. acs.org

In this complex, the NHC ligand is coordinated to the iridium center through the C2 carbene carbon, forming a strong Ir-C σ-bond. acs.org Characterization of such complexes relies on ¹H and ¹³C NMR spectroscopy, where the disappearance of the acidic C2-H proton signal from the benzimidazolium salt and the appearance of a characteristic downfield signal for the M-C(carbene) carbon in the ¹³C NMR spectrum confirm the formation of the NHC complex. researchgate.net The allyl groups in these NHC ligands can also engage in coordination, as seen in the iridium complex where one of the allyl groups exhibits η²-coordination. acs.org

Synthesis of Metal NHC Complexes (e.g., Silver(I))

The synthesis of metal-NHC complexes derived from this compound typically proceeds via a two-step process: first, the preparation of the NHC precursor, which is an N,N'-disubstituted benzimidazolium salt, followed by the metallation of this precursor. Silver(I)-NHC complexes are common intermediates in this field as they can be readily prepared and are excellent transmetallation agents for accessing other metal-NHC complexes (e.g., Rh, Ru, Ir). researchgate.netwikipedia.org

Step 1: Synthesis of the 1-Allyl-3-R-benzimidazolium Salt (NHC Precursor)

The initial step involves the quaternization of this compound. In this reaction, the remaining N-H group on the imidazole ring is alkylated or arylated using a suitable halide. This creates an unsymmetrically substituted benzimidazolium salt, which is the direct precursor to the NHC ligand. A general reaction scheme involves reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) in a suitable solvent. researchgate.net

Step 2: Synthesis of the Silver(I)-NHC Complex

The most prevalent method for synthesizing silver(I)-NHC complexes is the reaction of the benzimidazolium salt with a silver source, commonly silver(I) oxide (Ag₂O). researchgate.netresearchgate.net This reaction involves the deprotonation of the acidic C2 proton of the benzimidazolium ring by the base (in this case, the oxide ion) and subsequent coordination of the resulting carbene to the silver(I) cation. The reaction is typically carried out in an inert atmosphere and in the dark to prevent the light-induced decomposition of the silver compounds. inonu.edu.tr Dichloromethane or chloroform (B151607) are common solvents for this transformation. researchgate.netinonu.edu.tr

The formation of the Ag(I)-NHC complex is confirmed by spectroscopic methods. In ¹H NMR spectroscopy, the disappearance of the characteristic downfield signal for the acidic NCHN proton (typically observed between δ 10-12 ppm) is a key indicator of successful complex formation. inonu.edu.tr In ¹³C NMR spectra, the signal for the carbene carbon (NCN) can sometimes be difficult to observe due to the fluxional behavior of the complexes in solution. inonu.edu.tr

| Parameter | Typical Condition | Reference |

|---|---|---|

| Silver Source | Silver(I) Oxide (Ag₂O) | researchgate.netresearchgate.net |

| Solvent | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | researchgate.netinonu.edu.tr |

| Temperature | Room Temperature to 50°C | researchgate.netinonu.edu.tr |

| Reaction Time | 24 - 48 hours | researchgate.net |

| Atmosphere | Inert (Argon or Nitrogen) | inonu.edu.tr |

Ligand Architecture and Electronic Properties in NHC Design

The utility of an NHC ligand in coordination chemistry is largely defined by its steric and electronic properties, which can be precisely tuned by modifying the substituents on the heterocyclic core. researchgate.net

Ligand Architecture and Steric Properties

The three-dimensional structure of the this compound-derived NHC ligand dictates the steric environment around the coordinated metal center. This steric bulk is critical in controlling the coordination number of the metal, the stability of the complex, and the selectivity of catalytic reactions. nih.gov

The allyl group is relatively less bulky than common wingtip groups like mesityl or di-isopropylphenyl, but its flexibility allows for conformational changes that can adapt to the steric demands of the metal's coordination sphere. The orientation of the N-substituents has a significant effect on the shape of the ligand and its interactions. nih.govnih.gov

Electronic Properties

N-heterocyclic carbenes are generally characterized as strong σ-donating ligands with weak π-accepting capabilities. researchgate.net This strong σ-donation results in a robust metal-carbon bond, contributing to the high thermal stability of many metal-NHC complexes. researchgate.net

The electronic nature of the this compound ligand is influenced by several factors:

Benzimidazole Core: Compared to imidazole-based NHCs, the benzimidazole backbone is slightly less electron-donating due to the influence of the fused aromatic ring. biointerfaceresearch.com

N-Alkyl Substituents: The allyl group, being an alkyl substituent, is an electron-donating group. It increases the electron density on the nitrogen atom, which in turn enhances the σ-donor strength (nucleophilicity) of the carbene carbon. acs.org This makes the this compound-derived NHC a stronger electron donor than an N-aryl substituted analogue.

The strong σ-donor character of these ligands stabilizes metal centers, particularly those in intermediate oxidation states, which is often crucial for catalytic activity. The ability to modulate these electronic properties by changing the second N-substituent (from an electron-donating alkyl to an electron-withdrawing aryl, for example) makes these ligands highly versatile in catalyst design. researchgate.netnih.gov

| NHC Type | Relative σ-Donating Strength | Key Structural Feature |

|---|---|---|

| Imidazoline-based (saturated backbone) | Strongest | Saturated C-C backbone |

| Imidazole-based (unsaturated backbone) | Strong | Unsaturated C=C backbone |

| Benzimidazole-based | Slightly weaker than imidazole-based | Fused benzene ring |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Allylbenzimidazole in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for unambiguous assignment of the entire structure.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer direct insight into the chemical environments of the nuclei. The ¹H NMR spectrum reveals the number of distinct protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

For this compound, the signals for the protons and carbons of the benzimidazole (B57391) core and the allyl substituent appear in characteristic regions. The aromatic protons of the benzene (B151609) ring typically resonate between 7.0 and 8.0 ppm, while the lone proton on the imidazole (B134444) ring (C2-H) is found further downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms. The allyl group protons exhibit characteristic signals for the methylene (B1212753) group attached to the nitrogen, the vinylic methine proton, and the terminal vinylic protons.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems of the aromatic ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons over two to three bonds. This technique is invaluable for connecting the different fragments of the molecule, such as linking the allyl group's methylene protons to the carbons of the benzimidazole ring and identifying quaternary carbons that show no signal in an HSQC spectrum.

Based on data from similar N-substituted benzimidazoles, the expected chemical shifts for this compound are summarized below.

Table 1: Expected ¹H NMR Chemical Shift Values for this compound (in CDCl₃) This table is interactive. Click on a row to highlight.

| Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.9 - 8.1 | Singlet (s) | - |

| H-4 / H-7 | ~7.7 - 7.9 | Multiplet (m) | - |

| H-5 / H-6 | ~7.2 - 7.4 | Multiplet (m) | - |

| H-1' (N-CH₂) | ~4.8 - 5.0 | Doublet of Triplets (dt) | J ≈ 5.0, 1.5 |

| H-2' (-CH=) | ~5.9 - 6.1 | Multiplet (m) | - |

Table 2: Expected ¹³C NMR Chemical Shift Values for this compound (in CDCl₃) This table is interactive. Click on a row to highlight.

| Atom Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~143.0 - 145.0 |

| C-3a | ~142.0 - 144.0 |

| C-4 | ~122.0 - 124.0 |

| C-5 | ~121.0 - 123.0 |

| C-6 | ~119.0 - 121.0 |

| C-7 | ~109.0 - 111.0 |

| C-7a | ~135.0 - 137.0 |

| C-1' (N-CH₂) | ~46.0 - 48.0 |

| C-2' (-CH=) | ~131.0 - 133.0 |

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (SSNMR) offers insights into the structure and packing of molecules in their crystalline or amorphous solid forms. For benzimidazole derivatives, SSNMR can reveal information about intermolecular interactions, such as π-π stacking, and can distinguish between different polymorphs. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For this compound, SSNMR could be used to study its crystalline packing arrangement and compare the conformation of the allyl group in the solid state versus in solution.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₀N₂ = 158.20 g/mol ).

The fragmentation pattern provides structural clues. A characteristic fragmentation for this compound would be the loss of the allyl group (C₃H₅, mass = 41) via cleavage of the N-C bond, resulting in a prominent peak at m/z 117, corresponding to the benzimidazolyl cation. Further fragmentation of the benzimidazole ring would resemble that of the parent 1H-benzimidazole. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, HRMS would confirm the molecular formula C₁₀H₁₀N₂ by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).

Table 3: Expected Mass Spectrometry Data for this compound This table is interactive. Click on a row to highlight.

| Parameter | Expected Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂ | - |

| Molecular Weight | 158.20 g/mol | - |

| HRMS [M+H]⁺ | 159.0917 | Calculated for C₁₀H₁₁N₂⁺ |

| Key Fragment (EI) | m/z 117 | Loss of allyl group ([M-C₃H₅]⁺) |

Vibrational Spectroscopy (Infrared - IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for both the benzimidazole ring and the allyl substituent.

Aromatic C-H stretching: Bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching: The CH₂ group of the allyl substituent will show stretches just below 3000 cm⁻¹.

C=C stretching (alkene): A characteristic band for the allyl group's double bond is expected around 1640-1650 cm⁻¹.

C=N and C=C stretching (aromatic): A series of bands in the 1450-1620 cm⁻¹ region are characteristic of the benzimidazole ring system.

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the fingerprint region (700-900 cm⁻¹).

Raman spectroscopy provides complementary information. While C=O, N-H, and O-H bonds give strong IR signals, C=C and C-C bonds often produce strong Raman signals. Therefore, the C=C stretch of the allyl group and the aromatic ring vibrations would be prominent in the Raman spectrum.

Table 4: Expected Principal IR Absorption Bands for this compound This table is interactive. Click on a row to highlight.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic & Vinylic |

| 2920 - 2980 | C-H Stretch | Aliphatic (CH₂) |

| 1640 - 1650 | C=C Stretch | Alkene (Allyl) |

| 1450 - 1620 | C=N / C=C Stretch | Benzimidazole Ring |

| 1440 - 1460 | CH₂ Scissoring | Aliphatic (CH₂) |

| 910 - 990 | =C-H Bend (Out-of-plane) | Alkene (Allyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is the primary chromophore in this compound. The UV-Vis spectrum of 1H-benzimidazole in solution typically displays two main absorption bands corresponding to π→π* transitions. spectrabase.com One band appears around 240-250 nm, and a second, more complex band with fine structure appears around 270-285 nm.

Substitution at the N-1 position with an alkyl group, such as an allyl group, generally does not significantly alter the chromophore and results in only minor shifts (bathyochromic or hypsochromic) of these absorption maxima. nih.gov Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of other N-alkylated benzimidazoles.

Table 5: Expected UV-Vis Absorption Maxima for this compound (in Ethanol) This table is interactive. Click on a row to highlight.

| λ_max 1 (nm) | λ_max 2 (nm) | Electronic Transition |

|---|

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, ab initio methods)

Quantum chemical calculations are foundational to modern chemical research, enabling the study of molecular systems where experimental measurements are challenging. routledge.com Methods like DFT and ab initio calculations are employed to solve the electronic structure of molecules, providing information on energy, geometry, and various molecular properties. rsc.org DFT, in particular, has become a popular tool due to its favorable balance of computational cost and accuracy, making it suitable for a wide range of molecular systems, including benzimidazole (B57391) derivatives. nrel.govnih.gov

A crucial first step in computational analysis is geometry optimization. storion.ru This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable structure of the molecule. qcware.commaplesoft.com For 1-Allylbenzimidazole, computational studies, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are performed to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This optimized structure is the basis for all subsequent property calculations. stackexchange.com

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring, while the LUMO distribution can vary. In this compound, computational studies reveal the specific energies of these orbitals, which are crucial for predicting its reactive behavior. researchgate.netrsc.org The introduction of the allyl group can influence the energy levels of these frontier orbitals compared to the parent benzimidazole. rsc.org

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Values for similar benzimidazole structures are in the range of -6.0 to -6.5 eV. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Values for similar benzimidazole structures are in the range of -0.5 to -1.5 eV. |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | A larger gap signifies greater molecular stability. For related molecules, this is often >4.0 eV. researchgate.net |

Note: Specific values for this compound require dedicated computational studies, but the provided ranges are indicative based on published data for structurally similar compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comresearchgate.net Green and yellow represent areas with near-zero or intermediate potential. wolfram.com

For this compound, MEP analysis typically reveals that the most negative potential is concentrated around the N3 nitrogen atom of the imidazole (B134444) ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic interactions. uni-muenchen.denih.gov The hydrogen atoms, particularly the one on the C2 carbon of the imidazole ring, and the hydrogens of the allyl group generally exhibit positive potential. researchgate.net Such maps provide a clear, visual guide to the molecule's chemical reactivity. researchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. uni-muenchen.deresearchgate.net This is particularly useful for flexible molecules like this compound to identify the most stable conformers (rotational isomers). readthedocs.io

For N-substituted benzimidazoles, PES scans are often performed by rotating the substituent group around the N-C bond that connects it to the benzimidazole ring. researchgate.netulakbim.gov.tr In the case of this compound, scanning the dihedral angle C(2)-N(1)-C(allyl)-C(allyl) allows for the identification of energy minima corresponding to stable conformations and energy maxima corresponding to transition states between them. uni-muenchen.de These calculations help determine the preferred spatial orientation of the allyl group relative to the planar benzimidazole core, which can influence its chemical and physical properties. ulakbim.gov.tr

The acidity constant (pKa) is a fundamental property that describes the tendency of a molecule to donate a proton. Computational methods can predict pKa values, offering valuable information where experimental data is unavailable. reddit.com Several computational strategies exist, including methods based on thermodynamic cycles. reddit.com

A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a continuum solvation model like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM). peerj.comnih.gov The pKa can be calculated relative to a reference compound with a known experimental pKa. peerj.com For this compound, the relevant pKa would correspond to the protonation of the N3 nitrogen. While some empirical and semi-empirical methods offer rapid predictions, DFT-based calculations provide a more rigorous, first-principles approach to estimating this value. arxiv.orgspringernature.com

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra for structural validation. DFT calculations can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For this compound, calculating the vibrational frequencies helps in assigning the absorption bands observed in its experimental FT-IR spectrum. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The correlation between the calculated and experimental spectroscopic data provides strong evidence for the optimized molecular structure. researchgate.netcore.ac.uk

Geometry Optimization and Electronic Structure Analysis

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, primarily using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. nih.gov For this compound, these studies have been crucial in mapping out its transformations, especially in rhodium-catalyzed C-H functionalization reactions where it serves as a versatile chemical partner. nih.govrsc.org In such reactions, this compound can act as an allylamine (B125299) surrogate or a "2C synthon," a two-carbon building block, following the cleavage of its carbon-nitrogen bond. hbni.ac.inresearchgate.netresearchgate.net

The analysis of a reaction pathway involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state represents the highest energy point along the reaction coordinate, and its structure and energy (the activation barrier) determine the rate and feasibility of a chemical step. nih.gov

In rhodium-catalyzed reactions involving this compound, computational studies have outlined a multi-step pathway. A common mechanistic sequence includes:

C-H Activation : The process often begins with the coordination of a directing group on the substrate to the Rh(III) catalyst, followed by the cleavage of a C-H bond to form a key rhodacycle intermediate. This step typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. nih.govrsc.org

Migratory Insertion : The allyl group of this compound then coordinates to the rhodium center and inserts into the Rh-C bond of the rhodacycle. rsc.org DFT calculations are used to analyze the transition state of this insertion step to understand stereoselectivity and regioselectivity. nih.gov

β-Hydride Elimination and Isomerization : Following insertion, a sequence of steps, including β-hydride elimination and re-insertion, can lead to the isomerization of the allyl group, ultimately resulting in a stereoselective trans-propenylated product. rsc.orgresearchgate.net

While specific transition state energy values for these individual steps are highly dependent on the exact reactants and conditions, DFT calculations provide the energetic profiles that allow researchers to compare different possible pathways and identify the most favorable one. rsc.org For instance, in a Rh-catalyzed C(sp²)-H propenylation, a tandem process of C-H allylation followed by alkene isomerization was identified as the operative mechanism through detailed mechanistic studies. rsc.org

A catalytic cycle is a conceptual tool used to represent the sequence of chemical reactions that a catalyst undergoes to convert reactants into products while being regenerated at the end. rsc.org Computational and experimental studies, including the isolation and characterization of key intermediates, have provided strong support for the proposed catalytic cycles in reactions with this compound. researchgate.netnih.gov

A key player in these cycles is the rhodacycle intermediate , a stable organometallic species formed after the initial C-H activation. hbni.ac.inrsc.orgnih.gov The isolation and single-crystal X-ray characterization of such intermediates provide concrete evidence for the proposed reaction pathway. researchgate.net In the rhodium-catalyzed synthesis of 2-methylindoles, where this compound serves as a 2C synthon, the reaction proceeds through a cascade of C(sp²)-H allylation followed by intramolecular cyclization, with a key rhodacycle intermediate being central to the transformation. researchgate.net

A plausible catalytic cycle for the rhodium-catalyzed alkenylation of an aryl pyridine (B92270) using this compound is detailed below.

| Step | Description | Role of Intermediate |

| I | C-H Activation | The active [Cp*Rh(III)] catalyst reacts with the aryl pyridine substrate, undergoing a concerted metalation-deprotonation to form a six-membered rhodacycle intermediate A . rsc.orgnih.gov |

| II | Coordination & Insertion | This compound coordinates to the rhodium center of intermediate A . This is followed by migratory insertion of the alkene into the Rh-C bond to form a larger, seven-membered rhodacycle intermediate B . rsc.org |

| III | C-N Bond Cleavage | Assisted by a Lewis acid (e.g., Zn(OAc)₂), the C(sp³)-N bond of the coordinated benzimidazole moiety is cleaved, releasing benzimidazole and forming a new Rh-N bonded intermediate E . researchgate.netrsc.org |

| IV | β-Hydride Elimination | Intermediate E undergoes β-hydride elimination, which transfers a hydrogen atom to the metal center and forms the C=C double bond of the alkenylated product, generating a rhodium-hydride species. |

| V | Reductive Elimination & Catalyst Regeneration | The final product is released through reductive elimination. The Rh(I) species formed is then re-oxidized by an oxidant (e.g., AgOAc) back to the active Rh(III) state, completing the catalytic cycle. researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and intermolecular interactions. wikipedia.orguni-rostock.dewiley-vch.de A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms where the gradient of the density is zero. uni-rostock.deias.ac.in The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian, provide quantitative information about the nature and strength of the interaction. ias.ac.in

For N-heterocyclic compounds like this compound, AIM analysis would be expected to identify and characterize several types of interactions that stabilize the crystal lattice:

C-H···N Hydrogen Bonds: Interactions between hydrogen atoms on the allyl group or the benzene (B151609) ring and the nitrogen atoms of the imidazole ring of a neighboring molecule.

C-H···π Interactions: The interaction of C-H bonds with the π-system of the benzimidazole ring.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

AIM analysis provides a rigorous quantum mechanical basis for identifying these bonds and ranking their strengths, moving beyond simple geometric criteria. wiley-vch.deias.ac.in

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.orgscirp.org The Hirshfeld surface is a boundary defined around a molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. scirp.org

Key tools in this analysis include:

d_norm maps : These maps color the Hirshfeld surface based on intermolecular contact distances. Red spots indicate contacts shorter than the sum of van der Waals radii (strong interactions like hydrogen bonds), white regions represent contacts at the van der Waals limit, and blue regions show longer contacts. mdpi.com

2D Fingerprint Plots : These are 2D histograms that summarize all intermolecular contacts, plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). scirp.orgscirp.org The plot can be decomposed to show the percentage contribution of different types of contacts (e.g., H···H, C···H, N···H).

In crystals of related N-heterocyclic compounds, Hirshfeld analysis typically reveals that the packing is dominated by a large number of weaker interactions. mdpi.commdpi.com The table below summarizes the typical contributions of various intermolecular contacts found in similar molecular crystals.

| Contact Type | Typical Percentage Contribution | Description |

| H···H | > 40% | Represents the most abundant, though individually weak, van der Waals contacts. mdpi.com |

| C···H / H···C | 15 - 25% | Corresponds to C-H···π interactions and other van der Waals contacts involving carbon and hydrogen. |

| N···H / H···N | 5 - 15% | Indicates the presence of C-H···N or N-H···N hydrogen bonds, which appear as distinct "spikes" on the 2D fingerprint plot. mdpi.com |

| C···C | < 10% | Suggests the presence of π-π stacking interactions between aromatic rings. mdpi.com |

| Other (C···N, O···H, etc.) | Variable | Dependent on the specific functional groups present in the molecule. |

Energy framework calculations, often performed in conjunction with Hirshfeld analysis, can compute the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs, providing a quantitative understanding of the forces that stabilize the crystal packing.

Applications in Catalysis

1-Allylbenzimidazole in Transition Metal-Catalyzed Synthetic Transformations

This compound has emerged as a valuable synthon in transition metal-catalyzed reactions, particularly those involving rhodium. These transformations often leverage the cleavage of specific bonds within the this compound molecule to facilitate the formation of new, complex organic structures.

Rhodium catalysis has enabled the use of this compound as an alkenylating agent through a domino process involving C-N bond cleavage followed by aryl C(sp²)–H alkenylation. researchgate.netchemrxiv.org This transformation is noteworthy for its stereoselectivity, exclusively producing the trans-alkenylated product. hbni.ac.in The reaction is typically catalyzed by a rhodium complex, such as [Cp*RhCl₂]₂, and requires a Lewis acid, like Zn(OAc)₂, to facilitate the C-N bond cleavage. researchgate.net The rigid benzimidazole (B57391) unit is crucial for this distinctive reactivity. researchgate.netchemrxiv.org

Mechanistic studies, including the isolation and characterization of rhodacycle intermediates through NMR, HRMS, and single-crystal X-ray diffraction, have provided a deeper understanding of the reaction pathway. researchgate.netchemrxiv.org These studies confirm that the reaction proceeds through a C-H bond metalation step. researchgate.net

A variety of directing groups on the aryl substrate can be used to guide the C-H activation, leading to the stereoselective mono-alkenylation of C(sp²)–H bonds. hbni.ac.in This methodology has been successfully applied to a range of substrates, demonstrating its potential for constructing complex organic molecules. researchgate.net

In addition to C-H activation, rhodium catalysis has been employed to cleave the C-N bond of this compound for the synthesis of heterocyclic compounds. researchgate.net Specifically, a rhodium-catalyzed oxidative C-H/N-H dehydrogenative [3+2] annulation strategy between anilines and this compound has been developed to synthesize 2-methylindole (B41428) scaffolds. researchgate.net In this transformation, this compound serves as a two-carbon synthon. researchgate.net

This process involves a cascade of C(sp²)-H allylation followed by intramolecular cyclization. researchgate.net Detailed mechanistic studies, including the detection of a key intermediate by High-Resolution Mass Spectrometry (HRMS), support this pathway. researchgate.net Experiments using radical scavengers have indicated that the reaction follows a non-radical pathway. researchgate.net The use of a pyridyl directing group on the aniline (B41778) substrate facilitates the formation of stable complexes with the rhodium catalyst, guiding the cyclization and functionalization. researchgate.netresearchgate.net

This compound-Derived NHC Ligands in Catalysis

N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. beilstein-journals.orgscripps.edu this compound serves as a precursor for the synthesis of benzimidazole-based NHC ligands, which have been incorporated into various metal catalysts.

The synthesis of NHC-metal catalysts derived from this compound typically begins with the quaternization of the benzimidazole nitrogen atom. For instance, this compound can be reacted with an alkyl halide, such as cyclohexylmethyl bromide, to form the corresponding benzimidazolium salt. researchgate.net This salt is the direct precursor to the NHC ligand.

The NHC-metal complex is then generally formed through one of several methods:

In situ deprotonation: The benzimidazolium salt is treated with a base in the presence of a metal precursor. uq.edu.au

Free carbene method: The NHC is generated by deprotonating the azolium salt with a strong base before reacting with a metal source. This method is less common due to the sensitivity of the free carbene. uq.edu.au

Transmetalation: An NHC-silver complex is first prepared, typically by reacting the benzimidazolium salt with silver(I) oxide. researchgate.netuq.edu.autcichemicals.com The NHC ligand is then transferred to the desired metal, such as ruthenium or palladium, from the silver complex. beilstein-journals.orgtcichemicals.com This is a widely used method due to its reliability. uq.edu.au

These synthetic strategies allow for the creation of a diverse range of NHC-metal complexes with varying steric and electronic properties, which can be fine-tuned by modifying the substituents on the benzimidazole core. scripps.edu

NHC-metal complexes derived from this compound and its analogs have demonstrated significant catalytic activity in a variety of organic transformations. The strong bond between the NHC ligand and the metal center often leads to robust and stable catalysts with high turnover numbers. tcichemicals.com

For example, ruthenium-NHC complexes have proven to be efficient catalysts for the transfer hydrogenation of ketones. beilstein-journals.org The stability and activity of these catalysts are attributed to the strong Ru-carbene bond and the presence of labile ligands, such as acetonitrile, that can be easily displaced by the substrate. beilstein-journals.org

Palladium-NHC complexes, particularly those derived from benzimidazolylidene, have shown high efficiency in direct C-H arylation reactions of various heterocycles, including furans, thiophenes, thiazoles, and pyrroles. nih.gov The catalytic activity can be influenced by the nature of the N-substituents on the NHC ligand, with bulkier groups often enhancing performance. nih.gov

Furthermore, silver-NHC complexes have been investigated for their catalytic role in reactions like the Borono-Minisci reaction. chemrxiv.org The structure of the NHC ligand has been shown to influence the redox potential of the Ag(I)/Ag(II) couple, which in turn affects the reaction's efficiency and chemoselectivity. chemrxiv.org

The catalytic efficiency of these NHC-metal complexes is summarized in the table below, highlighting their application in various reactions.

| Catalyst Type | Reaction | Key Findings |

| Ru-NHC | Transfer Hydrogenation of Ketones | Efficient catalysis due to stable Ru-carbene bond and labile co-ligands. beilstein-journals.org |

| Pd-NHC | Direct C-H Arylation of Heterocycles | High activity, with bulky N-substituents on the NHC enhancing catalytic performance. nih.gov |

| Ag-NHC | Borono-Minisci Reaction | NHC ligand structure influences Ag(I)/Ag(II) redox potential, affecting efficiency and selectivity. chemrxiv.org |

Potential Contributions to Materials Science

Precursors for the Synthesis of Functionalized Materials

A precursor is a compound that participates in a chemical reaction that produces another compound. kyoto-u.ac.jp 1-Allylbenzimidazole has proven to be a highly effective precursor for the synthesis of complex heterocyclic scaffolds, which are themselves foundational components for advanced materials like optoelectronics. researchgate.net Its utility is particularly highlighted in transition metal-catalyzed reactions where it can act as a versatile synthon.

Research has demonstrated the use of this compound in rhodium-catalyzed reactions to produce functionalized indole (B1671886) derivatives. acs.orgacs.org In these processes, this compound serves as a "2C synthon," meaning it provides a two-carbon unit to the new molecular structure. researchgate.net This transformation involves the strategic cleavage of the stable carbon-nitrogen bond of the allyl group, followed by a cascade of C-H allylation and intramolecular cyclization. researchgate.netacs.org This method is atom-economical and allows for the construction of complex molecules from simpler starting materials. researchgate.net Similarly, it has been employed as an allylamine (B125299) equivalent in rhodium-catalyzed C(sp²)–H propenylation reactions, delivering highly stereoselective products through a tandem C–H allylation and alkene isomerization process. rsc.org

Table 1: Examples of this compound as a Synthetic Precursor

| Catalytic System | Reactant | Product Scaffold | Synthetic Strategy | Reference |

|---|---|---|---|---|

| Rhodium(III) | Anilines | 2-Methylindoles | [3+2] Annulation, C-N Bond Cleavage | acs.org, acs.org |

| Rhodium | Aryl Compounds | trans-Propenylated Arenes | C-H Allylation, Alkene Isomerization | rsc.org |

| Rhodium(III) | N-phenyl 2-aminopyridines | 2-Methylindoles | [3+2] Annulation, C-N Bond Cleavage | researchgate.net |

Surface modification is a key process for tailoring the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. researchgate.netrsc.orgresearchgate.net The chemical structure of this compound makes it an ideal candidate for deriving agents for surface modification. The allyl group provides a reactive site for grafting the molecule onto a material's surface, while the benzimidazole (B57391) moiety imparts specific functionality.

The modification of surfaces can be achieved through various chemical reactions. researchgate.net For instance, the allyl group's carbon-carbon double bond is susceptible to reactions like thiol-ene additions, which are highly efficient "click chemistry" reactions often initiated photochemically. beilstein-journals.org This allows for the covalent attachment of this compound derivatives to surfaces functionalized with thiol groups. Furthermore, the allyl group can be used in hydrosilylation reactions to graft onto silica-based surfaces or participate in free-radical polymerization initiated from a surface. nih.gov

Once grafted, the benzimidazole unit can alter the surface's chemical properties. The imidazole (B134444) ring is known to be an effective complexing agent for metal ions, which can be used to create surfaces that selectively bind metals. ijarsct.co.in This principle is demonstrated in related research where 1-(3-aminopropyl)imidazole (B109541) was used to functionalize magnetite nanoparticles, with the imidazole ring binding to the nanoparticle surface. nih.gov Derivatives of this compound could be used in a similar fashion to modify a wide range of material surfaces.

Integration into Polymeric Structures

The incorporation of functional moieties into polymer backbones is a fundamental strategy for creating advanced materials with tailored properties. nde-ed.org The presence of the polymerizable allyl group allows this compound to be readily integrated into various polymer architectures, including homopolymers and copolymers. boronmolecular.comlibretexts.org This can be achieved through several polymerization techniques, most notably free-radical polymerization. beilstein-journals.org

A key example involves the synthesis of novel acrylate (B77674) copolymers containing benzimidazolium moieties. In this work, this compound was first prepared and subsequently alkylated to yield N-allyl-N-butylbenzimidazolium bromide (ABBB). This functional monomer was then copolymerized with butyl acrylate (BA) via a free-radical polymerization technique. The resulting copolymers, poly(ABBB-co-BA), demonstrated that the properties of the final material could be tuned by varying the monomer feed ratio. For instance, the antimicrobial effect of the copolymers increased with a higher content of the substituted benzimidazolium group in the polymer chain.

Table 2: Copolymerization of a this compound Derivative

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Key Finding |

|---|---|---|---|---|

| N-allyl-N-butylbenzimidazolium bromide (ABBB) | Butyl acrylate (BA) | Free-radical polymerization | poly(ABBB-co-BA) | Polymer properties, such as antimicrobial activity, are dependent on the composition. |

The ability to create copolymers allows for the combination of properties from different monomers. libretexts.org By integrating this compound or its derivatives, material scientists can introduce the specific electronic, optical, or binding properties of the benzimidazole ring into a robust and processable polymer matrix.

Applications in Advanced Functional Materials (e.g., Optoelectronic Materials, Chemical Sensors)